4-methyl-N-prop-2-enylpiperazine-1-carboxamide
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Overview
Description
4-methyl-N-prop-2-enylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals. The compound’s structure includes a piperazine ring substituted with a 4-methyl group and a prop-2-enyl group attached to the nitrogen atom, along with a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-prop-2-enylpiperazine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpiperazine with prop-2-enyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to prevent side reactions. The reaction mixture is then stirred for several hours, followed by purification using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The reactants are continuously fed into a reactor, and the reaction conditions are optimized to achieve maximum yield and purity. The product is then isolated using techniques such as crystallization or distillation, followed by further purification steps to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-prop-2-enylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: 4-methyl-N-prop-2-enylpiperazine.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
4-methyl-N-prop-2-enylpiperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders, inflammation, and cancer.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methyl-N-prop-2-enylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neuronal signaling. Additionally, it may interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- N-methylpiperazine
- 4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide
Comparison
4-methyl-N-prop-2-enylpiperazine-1-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. For instance, the presence of the prop-2-enyl group may enhance its ability to interact with certain molecular targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H17N3O |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-methyl-N-prop-2-enylpiperazine-1-carboxamide |
InChI |
InChI=1S/C9H17N3O/c1-3-4-10-9(13)12-7-5-11(2)6-8-12/h3H,1,4-8H2,2H3,(H,10,13) |
InChI Key |
KOELHWJXGRJGEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)NCC=C |
Origin of Product |
United States |
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